3-Cyclopropoxy-6-iodo-2-methylpyridine is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 275.09 g/mol. This compound features a pyridine ring substituted with both a cyclopropoxy group and an iodine atom, which significantly influences its chemical behavior and potential applications in various fields. The unique structural characteristics of 3-Cyclopropoxy-6-iodo-2-methylpyridine make it a subject of interest in organic synthesis and medicinal chemistry due to its possible biological activities and reactivity patterns .
Methods and Technical Details
The synthesis of 3-Cyclopropoxy-6-iodo-2-methylpyridine typically involves multi-step processes starting from commercially available precursors such as 2-methylpyridine. A common approach includes the following steps:
Structure and Data
The molecular structure of 3-Cyclopropoxy-6-iodo-2-methylpyridine can be represented through various structural formulas:
InChI=1S/C9H10INO/c10-8-4-5-9(11)7(12)6(8)3-2/h4-5,7H,2-3H2,1H3
LREIJCYCOLPRQF-UHFFFAOYSA-N
CC1=C(C=CC=N1)C2CC2
These representations provide insight into the electronic structure and spatial arrangement of atoms within the molecule, which are critical for understanding its reactivity and interactions with biological targets .
Reactions and Technical Details
The chemical reactivity of 3-Cyclopropoxy-6-iodo-2-methylpyridine is influenced by the presence of both the iodine atom and the cyclopropoxy group:
The mechanism of action for 3-Cyclopropoxy-6-iodo-2-methylpyridine is primarily based on its ability to interact with specific biological targets, including enzymes and receptors. The compound may act as an inhibitor or activator, modulating enzyme activity and influencing cellular pathways. For instance, its structural features may allow it to bind effectively to active sites on enzymes, altering their function and potentially leading to therapeutic effects in biological systems .
Physical Properties
While specific physical properties such as density, boiling point, and melting point are not widely reported for 3-Cyclopropoxy-6-iodo-2-methylpyridine, its molecular structure suggests that it is likely a solid at room temperature due to the presence of multiple carbon atoms in its structure.
Chemical Properties
The chemical properties include:
3-Cyclopropoxy-6-iodo-2-methylpyridine has several potential applications in scientific research:
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3